2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol
Overview
Description
2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has been shown to be effective in scaling up the reaction while maintaining the efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including nucleophilic addition, nucleophilic substitution, and cyclization reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in these reactions include enaminonitriles, benzohydrazides, and various electrophilic agents. The reactions are often carried out under microwave conditions at temperatures around 140°C .
Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit a range of biological activities .
Scientific Research Applications
2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol has numerous applications in scientific research. It is used in medicinal chemistry for the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . The compound also exhibits activities as RORγt inverse agonists, PHD-1 inhibitors, and JAK1 and JAK2 inhibitors . Additionally, it is utilized in the treatment of bacterial infections and as an anticancer agent .
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for the regulation of immune responses and cell growth . The compound’s ability to act as an inverse agonist for RORγt suggests its potential in modulating immune responses and inflammation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol include other triazolopyrimidines such as 1,2,4-triazolo[1,5-a]pyridines and pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines . These compounds share a similar core structure but differ in their substituents and biological activities.
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of a thiol group at the 7-position. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-3-6(12)11-7(8-4)9-5(2)10-11/h3H,1-2H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBVOMZNVBMXJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N2C(=N1)N=C(N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586061 | |
Record name | 2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34342-03-5 | |
Record name | 2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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